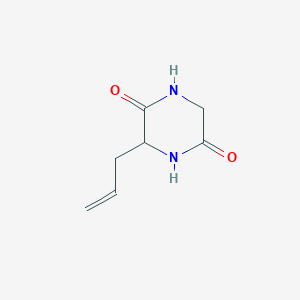

3-(Prop-2-en-1-yl)piperazine-2,5-dione

Description

Contextualization within the Piperazine-2,5-dione Chemical Class

The piperazine-2,5-dione ring system, also known as a 2,5-diketopiperazine (DKP), is the smallest possible cyclic peptide, formally derived from the cyclization of a dipeptide. nih.govnih.govebi.ac.uk This core structure is not merely a synthetic curiosity but is found in numerous natural products. mdpi.com The inherent properties of the DKP scaffold, such as conformational rigidity and metabolic stability compared to linear peptides, make it an attractive framework in medicinal chemistry. nih.gov

Derivatives of piperazine-2,5-dione have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and regenerative properties. nih.govmdpi.com The scaffold's utility is further enhanced by its capacity for functionalization at various positions, allowing for the generation of diverse molecular libraries for screening and drug development. researchgate.netrsc.org

| Property | Value/Description | Reference |

|---|---|---|

| IUPAC Name | piperazine-2,5-dione | nih.gov |

| Synonyms | 2,5-Diketopiperazine (DKP), Glycine (B1666218) anhydride (B1165640), Cyclo(Gly-Gly) | nih.govwikipedia.org |

| Molecular Formula | C₄H₆N₂O₂ | nih.gov |

| Molar Mass | 114.10 g/mol | nih.gov |

| Nature | The smallest cyclic peptide, featuring two amide bonds within a six-membered ring. | nih.govebi.ac.uk |

Significance of the Prop-2-en-1-yl Moiety in the Structure and Reactivity of Piperazine-2,5-dione Derivatives

The presence of a prop-2-en-1-yl (allyl) group at the C-3 position of the piperazine-2,5-dione ring introduces several key features that influence the molecule's structure and reactivity. The allyl group is a small, lipophilic moiety that contains a reactive carbon-carbon double bond.

Structural Impact:

The allyl group adds three-dimensional complexity to the relatively planar DKP core.

It can influence the conformation of the piperazine (B1678402) ring and the orientation of other substituents.

Reactivity:

The double bond of the allyl group serves as a versatile functional handle for a variety of chemical transformations. It can participate in addition reactions, oxidation, and transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex derivatives. rsc.org

The presence of this reactive site is crucial in synthetic strategies aimed at building libraries of DKP analogues for biological screening. For instance, research has demonstrated the synthesis of N-aryl-2-allyl pyrrolidines through palladium-catalyzed reactions involving amino alkenes, showcasing the synthetic utility of the allyl group. nih.gov

In the context of medicinal chemistry, the allyl group can act as a pharmacophore, directly interacting with biological targets. Research into novel 3,6-diunsaturated 2,5-diketopiperazines has shown that N-allyl derivatives exhibit potent anticancer activities. mdpi.com

Historical and Current Academic Research Perspectives on 3-(Prop-2-en-1-yl)piperazine-2,5-dione

While extensive literature exists on the broader class of piperazine-2,5-diones, research specifically targeting this compound is more niche. Historically, the focus was on the synthesis and chemistry of the parent DKP ring. rsc.org More recent academic interest has shifted towards the synthesis and biological evaluation of substituted derivatives, including those with C-alkyl and C-allyl groups.

Current research perspectives view compounds like this compound as valuable building blocks or target molecules in the field of drug discovery. A 2018 study detailed a versatile method for the stepwise construction of multiply substituted piperazine-2,5-diones, including complex structures containing allylphenyl groups. nih.gov This highlights an ongoing effort to develop synthetic routes to access structurally diverse DKPs. The synthesis of various 1-allyl-3,6-bis(benzylidene)piperazine-2,5-diones and their evaluation as anticancer agents further underscore the contemporary focus on leveraging the allyl moiety for therapeutic potential. mdpi.com

Overview of Key Academic Research Areas Pertaining to this compound

Academic research involving this compound and its close analogues is concentrated in several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing efficient and stereoselective methods for the synthesis of C-allylated piperazine-2,5-diones. This includes the construction of the heterocyclic ring with the allyl group already in place or the post-modification of a pre-formed DKP scaffold. nih.gov

Medicinal Chemistry: Researchers are actively exploring the therapeutic potential of allyl-substituted DKPs. The primary focus has been on anticancer applications, where these compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. mdpi.com

Chemical Biology: The allyl group can be used as a chemical probe. Its reactivity allows for the attachment of fluorescent tags or biotin (B1667282) labels, enabling studies on the mechanism of action and identification of cellular targets for bioactive DKP derivatives.

Natural Product Synthesis: As the DKP core is a common motif in natural products, synthetic methodologies developed for compounds like this compound can be applied to the total synthesis of more complex, naturally occurring molecules.

The table below presents data on the anticancer activity of selected N-allyl piperazine-2,5-dione derivatives, illustrating a key research application.

| Compound Name | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| (Z)-1-allyl-3-(furan-2-ylmethylene)-6-((Z)-2-methoxybenzylidene)piperazine-2,5-dione | A549 (Lung) | 2.0 |

| HeLa (Cervical) | 1.5 | |

| (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione | A549 (Lung) | 1.2 |

| HeLa (Cervical) | 0.7 | |

| (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(quinoline-2-ylmethylene)piperazine-2,5-dione | A549 (Lung) | 1.4 |

| HeLa (Cervical) | 1.0 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61892-78-2 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-prop-2-enylpiperazine-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-7(11)8-4-6(10)9-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10) |

InChI Key |

QPEIOXNORVBMGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(=O)NCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Prop 2 En 1 Yl Piperazine 2,5 Dione and Its Analogues

Strategic Approaches to the Piperazine-2,5-dione Core Construction

The construction of the central piperazine-2,5-dione ring is a critical aspect of synthesizing its derivatives. Methodologies generally fall into two main categories: the cyclization of linear precursors or the stepwise assembly of the ring system.

The most common and direct method for forming the piperazine-2,5-dione core is the intramolecular cyclization of a linear dipeptide. wikipedia.orgnih.gov This approach leverages readily available amino acid starting materials. The process typically involves the formation of a dipeptide, which then undergoes a head-to-tail cyclization to form the six-membered ring.

Dipeptides with an ester at the C-terminus are known to spontaneously cyclize. wikipedia.org For instance, the synthesis of (S)-3-(3,4-dihydroxybenzyl) piperazine-2,5-dione (a DOPA-containing analogue) involves creating a Boc-protected dipeptide methyl ester, which, after deprotection, undergoes internal cyclization in a mixture of acetic acid and N-methyl morpholine (B109124) while refluxing in 2-butanol. nih.gov Similarly, other complex DKP derivatives are formed by first coupling two amino acids (e.g., N-Boc-Leucine and Phenylalanine methyl ester) to get a dipeptide, followed by deprotection of the Boc-group and subsequent ring formation. mdpi.com

Recent advancements have focused on improving the efficiency and atom economy of these cyclizations. One such method utilizes a diboronic acid anhydride (B1165640) as a catalyst for hydroxy-directed peptide bond formation, followed by deprotection and intramolecular cyclization. organic-chemistry.org This three-step sequence can be performed without intermediate purification, offering a concise and scalable strategy for DKP synthesis. organic-chemistry.orgresearchgate.net

| Precursor Type | Cyclization Method | Key Features | Reference |

| Dipeptide Methyl Ester | Spontaneous or Thermal Cyclization | Common, often occurs after N-terminal deprotection. | wikipedia.orgnih.gov |

| Linear Dipeptide | Catalytic Condensation/Cyclization | Uses diboronic acid anhydride catalyst; high atom economy. | organic-chemistry.org |

| Aminoacylated-tRNA | Enzymatic Cyclization | Biosynthetic route using cyclodipeptide synthases. | nih.gov |

An alternative to the direct cyclization of dipeptides is the stepwise construction of the piperazine-2,5-dione ring. This approach offers versatility by assembling the ring from multiple, distinct molecular fragments. nih.gov One documented method starts with substituted 2-allylanilines, which react with methyl 2-bromo-2-phenylacetate. nih.gov The resulting product is then treated with a haloacetyl chloride, followed by ring closure with benzylamine (B48309) to yield a multiply substituted piperazine-2,5-dione. nih.gov

Another stepwise approach is the Dieckmann cyclization. researchgate.netepa.gov This method involves the intramolecular condensation of substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. epa.gov The cyclization is typically induced by a base like sodium hydride in THF, where a terminal methylene (B1212753) group, activated by an adjacent functional group (such as a ketone, ester, or nitrile), attacks the phenyl carbamate (B1207046) carbonyl to close the ring. epa.gov This strategy allows for the assembly of the DKP core from acyclic precursors built through standard acylation and oxidation processes. researchgate.netepa.gov

Introduction and Functionalization of the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl (allyl) group is a key functional handle that can be introduced onto the piperazine-2,5-dione scaffold either during or after the ring's formation. This moiety opens avenues for further chemical modifications.

Achieving regioselective and stereoselective introduction of the allyl group is crucial for synthesizing specific isomers of 3-(prop-2-en-1-yl)piperazine-2,5-dione. Palladium-catalyzed asymmetric allylic alkylation represents a powerful method for this transformation. nih.govnih.gov This technique can be applied to differentially N-protected piperazin-2-ones, allowing for the synthesis of highly enantioenriched α-secondary and α-tertiary products. nih.govnih.gov The reaction proceeds via a decarboxylative pathway, and the use of electron-deficient PHOX ligands with a palladium catalyst can deliver the desired allylated products in good to excellent yields and high enantioselectivities. nih.gov

Stereoselective allylation has also been achieved under Barbier conditions. nih.gov For example, an N-sulfinyl ketopiperazine can be converted to an imino ketopiperazine intermediate. nih.gov Subsequent nucleophilic addition of an allyl group to the imino moiety, facilitated by CeCl3·7H2O as an additive, proceeds with high yield and stereoselectivity. nih.gov

| Method | Catalyst/Reagent | Key Outcome | Reference |

| Asymmetric Decarboxylative Allylic Alkylation | Pd₂(pmdba)₃ / PHOX ligands | High enantioselectivity for α-allylated piperazin-2-ones. | nih.gov |

| Nucleophilic Addition to Imino Ketopiperazine | Allyl Grignard / CeCl₃·7H₂O (Barbier conditions) | Stereoselective and high-yielding allylation. | nih.gov |

Once the allyl group is installed on the piperazine-2,5-dione ring, the terminal olefin provides a site for further synthetic modifications. The double bond can participate in a variety of chemical reactions to introduce additional complexity and diversity to the molecule.

One notable example of post-cyclization functionalization is cross-metathesis. nih.gov This reaction allows for the extension or modification of the allyl side chain by reacting it with another olefin in the presence of a suitable catalyst, such as a Grubbs catalyst. Another common transformation is hydrogenation, which reduces the carbon-carbon double bond to afford the corresponding propyl-substituted piperazine-2,5-dione. chemrxiv.orgresearchgate.netcsu.edu.au This reaction is often used to create saturated analogues and can lead to the formation of cis or trans isomers depending on the reaction conditions. chemrxiv.orgcsu.edu.au

Asymmetric Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure piperazine-2,5-dione derivatives is of significant interest for biological applications. researchgate.net Strategies to achieve this typically rely on two main approaches: using chiral starting materials or employing asymmetric catalysis.

The "chiral pool" approach involves synthesizing the DKP core from enantiopure α-amino acids. researchgate.netnih.gov Since the stereocenter of the amino acid is incorporated directly into the final DKP structure, this method provides excellent control over the absolute stereochemistry of the product. Many syntheses of chiral DKPs begin with natural or unnatural amino acids to construct the desired enantiopure derivatives. nih.gov

Asymmetric catalysis offers a more flexible route, allowing for the creation of chiral centers from achiral or racemic precursors. As previously mentioned, the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones is a highly effective method for producing enantioenriched α-allylated products. nih.govnih.gov This catalytic system enables the synthesis of a variety of chiral α-secondary and α-tertiary piperazin-2-ones with high levels of enantioselectivity. nih.gov Similarly, the synthesis of enantiopure piperazines and ketopiperazines can be achieved from vicinal N-sulfinyl diamines, where the chiral sulfinyl group directs the stereochemical outcome of subsequent transformations, including allylation. nih.gov

Modern Synthetic Techniques for this compound Production

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of piperazine-2,5-diones. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

The application of microwave irradiation has been particularly effective in the cyclization step of dipeptide precursors to form the piperazine-2,5-dione core. researchgate.net For instance, the solvent-free transformation of N-Boc dipeptide esters into 2,5-piperazinediones is efficiently achieved under microwave irradiation. researchgate.netresearchgate.net This environmentally friendly approach offers easy isolation and good yields of the cyclic dipeptides. researchgate.net

Furthermore, microwave-assisted solid-phase synthesis has proven to be an excellent method for producing diketopiperazine-based libraries. nih.gov This approach allows for short reaction times and high yields, even when using water as a solvent with appropriate resins, making it a preferred method for combinatorial synthesis. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine-2,5-diones

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | researchgate.netnih.gov |

| Yield | Moderate to good | Good to excellent | researchgate.netnih.gov |

| Conditions | Often requires reflux and harsh conditions | Milder conditions, often solvent-free | researchgate.netresearchgate.net |

| Environmental Impact | Higher energy consumption, use of organic solvents | Lower energy consumption, potential for solvent-free reactions | researchgate.net |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages for the synthesis of piperazine-2,5-diones and other active pharmaceutical ingredients (APIs), including improved safety, scalability, and process control. mdpi.com This technology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comucd.ie

The formation of the piperazine (B1678402) ring itself has been successfully demonstrated under continuous flow conditions. researchgate.net While batch processes for this cyclization can be lengthy and produce significant side-products, a continuous flow setup can achieve complete conversion at elevated temperatures and shorter residence times, leading to higher efficacy in production with high yield and purity. researchgate.net

Table 2: Key Parameters in Continuous Flow Synthesis of Piperazine Derivatives

| Parameter | Typical Range/Value | Significance | Reference |

| Residence Time | Minutes to hours | Determines the extent of reaction | mdpi.comresearchgate.net |

| Temperature | Ambient to >150 °C | Influences reaction rate and selectivity | researchgate.net |

| Flow Rate | µL/min to mL/min | Controls residence time and throughput | mdpi.com |

| Reactor Type | Coiled tubing, packed-bed | Affects mixing and catalyst interaction | nih.govresearchgate.net |

Metal-Catalyzed Coupling Reactions in Piperazine-2,5-dione Synthesis

Transition-metal-catalyzed reactions have become indispensable in modern organic synthesis, providing efficient routes to complex molecules. mdpi.com In the synthesis of piperazine-2,5-diones and related heterocycles, palladium and iridium-catalyzed reactions have shown particular utility. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have been employed in the synthesis of complex natural products containing the piperazine-2,5-dione scaffold. mdpi.com A notable development is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which provides a modular and highly efficient route to substituted piperazines under mild conditions. nih.gov This method demonstrates excellent control over regio- and stereochemistry. nih.gov

Iridium catalysis has also emerged as a powerful tool for the synthesis of C-substituted piperazines. nih.gov An iridium-catalyzed formal [3+3]-cycloaddition of imines offers a highly atom-economical pathway to C-substituted piperazines with high yields and excellent diastereoselectivity under mild conditions. nih.gov

Combinatorial Chemistry Approaches to this compound Libraries

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large, diverse libraries of compounds. nih.gov The piperazine-2,5-dione scaffold is well-suited for combinatorial approaches due to the availability of numerous amino acid building blocks that can be incorporated into its structure. nih.gov

Solid-phase synthesis is a cornerstone of combinatorial chemistry, and its application to diketopiperazine synthesis has been extensively explored. nih.gov By anchoring one of the amino acid precursors to a solid support, a variety of different second amino acids can be coupled, followed by cleavage and cyclization to generate a library of piperazine-2,5-diones. nih.govmdpi.com Microwave-assisted solid-phase synthesis further enhances the efficiency of this process. nih.gov

Solution-phase combinatorial synthesis has also been successfully applied to generate libraries of piperazine-2,5-diones. nih.gov One-pot synthesis methods have been developed to efficiently produce libraries of these compounds for biological screening. nih.gov These approaches, combined with the ability to functionalize the piperazine ring at multiple positions, allow for the creation of highly diverse chemical libraries based on the this compound core.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Prop 2 En 1 Yl Piperazine 2,5 Dione

Reactivity Profiling of the Piperazine-2,5-dione Ring System in 3-(Prop-2-en-1-yl)piperazine-2,5-dione

The piperazine-2,5-dione ring, being the smallest cyclic dipeptide, possesses two amide bonds that are central to its reactivity. acs.orgnih.gov These bonds can be susceptible to both nucleophilic and electrophilic attack, and their stability can be influenced by various reaction conditions.

Nucleophilic and Electrophilic Reactivity at Amide Linkages

The amide linkages within the piperazine-2,5-dione core exhibit dual reactivity. The carbonyl carbons are electrophilic and can be attacked by nucleophiles, while the amide nitrogens, after deprotonation, can act as nucleophiles.

Electrophilic Character : The carbonyl carbons of the amide bonds are inherently electrophilic. This reactivity can be enhanced by N-activation, for instance, through the introduction of a Boc group (tert-butyloxycarbonyl). Such activation increases the susceptibility of the lactam carbonyl groups to nucleophilic attack, facilitating regioselective ring-opening for the synthesis of dipeptide derivatives. acs.orgnih.gov

Nucleophilic Character : The nitrogen atoms of the amide bonds can exhibit nucleophilic character, particularly after deprotonation by a strong base. This allows for N-alkylation or N-acylation reactions. However, the planarity and rigidity of the DKP ring can influence the accessibility of these sites.

Traditional amide bond formation involves the nucleophilic attack of an amine on an electrophilic carbonyl carbon. nih.gov In the context of the DKP ring, this principle governs its susceptibility to hydrolysis and other nucleophilic additions at the carbonyl centers. nih.gov

Ring-Opening and Rearrangement Reactions

The stability of the piperazine-2,5-dione ring is significant, though it can undergo ring-opening under certain conditions, such as strong acidic or basic hydrolysis, which cleaves the amide bonds. The conformational rigidity of the DKP ring generally makes it more resistant to enzymatic degradation compared to linear dipeptides. nih.gov

Activation of the ring, for example by creating Boc-activated DKPs, significantly enhances the propensity for ring-opening. nih.gov This strategy allows for controlled, regioselective cleavage of one of the amide bonds by nucleophiles, providing access to linear dipeptide derivatives that would be otherwise difficult to synthesize. acs.orgnih.gov

Chemical Transformations of the Prop-2-en-1-yl Substituent

The prop-2-en-1-yl (allyl) group is a highly versatile functional handle, enabling a wide array of chemical modifications through reactions targeting its carbon-carbon double bond. wikipedia.org

Olefin Metathesis Reactions (e.g., Ring-Closing, Cross-Metathesis)

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis. nih.govbeilstein-journals.org The allyl group on the DKP scaffold can readily participate in these transformations.

Ring-Closing Metathesis (RCM) : When a second allyl group is introduced into the molecule (e.g., at the second nitrogen atom or on another substituent), RCM can be employed to construct new cyclic structures. This intramolecular reaction uses catalysts like Grubbs' second-generation catalyst to form a new ring by joining the two allyl groups, releasing ethene as a byproduct. nih.govrsc.orgpsu.edu This strategy is widely used to create conformationally constrained peptide mimetics. nih.gov

Cross-Metathesis (CM) : The allyl group can react with other olefins in the presence of a metathesis catalyst in a process called cross-metathesis. minsky.aiorganic-chemistry.org This reaction allows for the extension and diversification of the side chain by coupling the DKP-allyl moiety with various functionalized alkenes. minsky.aibeilstein-journals.org The efficiency and selectivity of CM can be influenced by the steric and electronic properties of the reacting partners and the choice of catalyst. minsky.aiorganic-chemistry.org

Below is a table summarizing representative olefin metathesis reactions involving allyl-containing substrates.

| Reaction Type | Reactants | Catalyst | Product Type | Ref. |

| Ring-Closing Metathesis (RCM) | Di-allyl substituted piperazinedione | Grubbs' Catalysts | Bicyclic piperazinedione derivative | nih.govrsc.org |

| Cross-Metathesis (CM) | 3-allyl-piperazinedione, functionalized olefin | Grubbs' or Hoveyda-Grubbs Catalysts | Piperazinedione with modified side-chain | minsky.aiorganic-chemistry.org |

Oxidation and Reduction Chemistry of the Allyl Moiety

The double bond and the allylic C-H bonds of the prop-2-en-1-yl group are susceptible to various oxidation and reduction reactions.

Oxidation : The alkene can undergo a variety of oxidation reactions.

Epoxidation : Treatment with peroxy acids (e.g., m-CPBA) converts the double bond into an epoxide ring.

Dihydroxylation : Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can hydroxylate the double bond to form a diol.

Allylic Oxidation : The C-H bonds at the position adjacent to the double bond are weaker than typical sp³ C-H bonds and can be selectively oxidized using reagents like selenium dioxide (SeO₂) to introduce a hydroxyl group at the allylic position. wikipedia.org

Reduction : The double bond can be readily reduced to a propyl group through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This transformation saturates the side chain.

Hydrofunctionalization and Cycloaddition Reactions Involving the Alkene

The electron-rich double bond of the allyl group is an excellent participant in addition reactions, including hydrofunctionalization and cycloadditions.

Hydrofunctionalization : This class of reactions involves the addition of an H-X molecule across the double bond. Examples include:

Hydrohalogenation : Addition of H-Br or H-Cl, which typically follows Markovnikov's rule.

Hydroboration-Oxidation : A two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Cycloaddition Reactions : The allyl group can act as the 2π-electron component in various cycloaddition reactions to form new ring systems.

Diels-Alder Reaction : While less common for simple allyl groups as dienophiles, activation of the DKP ring or the diene can facilitate [4+2] cycloadditions. More relevant are intramolecular Diels-Alder reactions where both the diene and dienophile are part of the same molecule. acs.org

[3+2] Cycloadditions : The alkene can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. nih.gov Palladium-catalyzed reactions involving zwitterionic π-allylpalladium intermediates can also lead to various cycloaddition products. researchgate.net

Free Radical Reactions and Mechanistic Studies

The allyl group of this compound serves as a key functional handle for engaging in free radical reactions, enabling the construction of more complex molecular architectures. Oxidative radical cyclizations, particularly those mediated by manganese(III) acetate (B1210297) (Mn(OAc)₃), have been explored for their capacity to form new carbon-carbon bonds. tandfonline.comwikipedia.org

These reactions are typically initiated by the single-electron oxidation of a suitable substrate by Mn(OAc)₃ to generate a radical intermediate. wikipedia.orgnih.gov This radical can then add to the carbon-carbon double bond of the allyl group in an intra- or intermolecular fashion. The fate of the resulting adduct radical is dependent on the specific reaction conditions. wikipedia.org

Mechanistic studies indicate that the process begins with the formation of an α-oxoalkyl radical from an enolizable carbonyl compound upon reaction with Mn(OAc)₃. wikipedia.org This radical adds to an olefin, such as the allyl group on the piperazine-2,5-dione, creating an adduct radical. wikipedia.org This intermediate can then be further oxidized to a carbocation, particularly in the presence of a co-oxidant like copper(II) acetate, or it can participate in hydrogen abstraction. wikipedia.orgnih.gov

Research on related alkyl-acyl piperazine (B1678402) derivatives in Mn(OAc)₃ mediated reactions has shown that radical cyclization can occur regioselectively. For instance, in molecules containing both an allyl and an acryloyl moiety, cyclization preferentially happens at the acryloyl group. nih.gov This suggests a higher reactivity of the acryloyl system compared to the unsubstituted allyl group under these specific radical conditions. nih.gov

A significant application of these radical reactions is the synthesis of complex bicyclic systems. Studies on diketopiperazines bearing prenyl or allyl groups have demonstrated that oxidative cyclizations can lead to the formation of diazabicyclo[2.2.2]octane cores, which are key structural motifs in various alkaloids. tandfonline.com The choice of oxidant system, such as ferrocenium (B1229745) hexafluorophosphate (B91526) or Mn(OAc)₃/Cu(OTf)₂, and reaction conditions can influence the reaction pathway and stereochemical outcome. tandfonline.com

Table 1: Overview of Mn(OAc)₃ Mediated Radical Cyclizations with Piperazine Derivatives

| Starting Material Type | Radical Precursor | Alkene Moiety | Product Type | Key Observation | Reference |

|---|---|---|---|---|---|

| Alkyl-acyl piperazines | 1,3-Dicarbonyl compounds | Allyl & Acryloyl | Dihydrofuran-piperazines | Cyclization occurs preferentially at the acryloyl moiety over the allyl group. | nih.gov |

Derivatization Strategies via Functional Group Interconversions

The functional groups of this compound—namely the allyl group and the diketopiperazine (DKP) core—offer multiple avenues for derivatization through functional group interconversions. These strategies are pivotal for modifying the compound's structure to create analogues with diverse properties.

The versatile allyl group can undergo several transformations:

Ring-Closing Metathesis (RCM): When a second olefin is introduced into the molecule (e.g., at the N1 position or on another side chain), RCM can be employed to create macrocyclic or bicyclic structures. nih.gov This powerful reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a new cyclic alkene by joining the two olefinic groups. rsc.orgyoutube.com Optimized reaction conditions are crucial to suppress side reactions such as isomerization of the double bond. nih.gov

Hydroformylation: This reaction converts the alkene of the allyl group into an aldehyde. Typically catalyzed by rhodium complexes, hydroformylation introduces a carbonyl group that can be used for a wide array of subsequent transformations. google.com

Hydrogenation: The double bond of the allyl group can be reduced to a single bond through catalytic hydrogenation. This conversion of the allyl side chain to a propyl side chain is a straightforward method to achieve saturation and alter the molecule's conformational properties. chemrxiv.org

The diketopiperazine ring itself is also amenable to derivatization:

Condensation Reactions: The methylene (B1212753) group at the C-6 position can be activated for condensation with aldehydes. This typically requires N-acetylation of the DKP ring to facilitate the reaction, leading to the formation of 3-allyl-6-ylidenepiperazine-2,5-dione derivatives. mdpi.com These exocyclic double bonds introduce conjugation and rigidity to the system.

Ring-Opening: The DKP ring can be opened via hydrolysis or other nucleophilic attacks. For instance, a combination of esterification and acylation can lead to ring-opening, generating linear dipeptide derivatives. nih.govresearchgate.net This strategy fundamentally alters the scaffold from a cyclic to an acyclic structure.

These derivatization strategies highlight the synthetic flexibility of this compound, allowing for systematic modifications of both the side chain and the core heterocyclic structure.

Table 2: Selected Derivatization Strategies for Allyl-Diketopiperazines

| Strategy | Functional Group Targeted | Reagents/Catalyst | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Allyl group (and a second olefin) | Grubbs Catalyst (Ruthenium-based) | Cyclic alkene within a new ring system | nih.gov, rsc.org |

| Hydroformylation | Allyl group (alkene) | Rhodium carbonyl catalyst | Aldehyde | google.com |

| Hydrogenation | Allyl group (alkene) | H₂, Pd/C (example catalyst) | Alkane (propyl group) | chemrxiv.org |

| Aldehyde Condensation | C-6 Methylene of DKP core | Aldehyde, Base (after N-acetylation) | Exocyclic alkene (ylidene) | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Prop 2 En 1 Yl Piperazine 2,5 Dione

High-Resolution and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While numerous studies detail the NMR analysis of various DKP derivatives, specific and detailed proton and carbon chemical shift assignments for 3-(prop-2-en-1-yl)piperazine-2,5-dione are not explicitly reported in the reviewed literature.

Detailed Proton and Carbon Chemical Shift Assignments

For related DKP structures, the chemical shifts of the protons and carbons on the piperazine (B1678402) ring are influenced by the nature and orientation of the substituents. csu.edu.au For instance, in a hypothetical analysis, one would expect characteristic signals for the allyl group's vinyl and methylene (B1212753) protons, as well as distinct signals for the protons on the piperazine-2,5-dione ring. However, without experimental data, providing precise chemical shift values would be speculative.

Analysis of Coupling Constants and Nuclear Overhauser Effect (NOE) Data for Conformational Analysis

The conformation of the DKP ring, which can range from planar to a boat or chair-like structure, is often elucidated using coupling constants and NOE data. baranlab.org These analyses help determine the spatial relationships between protons and thus the three-dimensional structure of the molecule in solution. For other DKPs, NOE has been used to distinguish between cis and trans isomers. chemrxiv.org A similar approach would be necessary to define the conformational preferences of this compound, but such data is not currently available.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid state, including identifying different polymorphic forms and understanding intermolecular interactions. While studies on other DKPs exist, specific solid-state NMR data for this compound is absent from the literature, precluding a discussion of its specific solid-state characteristics.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared and Raman spectroscopy are instrumental in identifying functional groups and providing insights into molecular structure. The IR spectrum of a DKP typically shows strong absorption bands corresponding to the amide C=O and N-H stretching vibrations. csu.edu.au For this compound, one would also expect to observe characteristic bands for the C=C and C-H bonds of the allyl group. A detailed analysis with specific peak positions and assignments is not possible without experimental spectra. The NIST WebBook provides a reference IR spectrum for the parent compound, 2,5-Piperazinedione, which shows characteristic amide absorptions. nist.gov

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, which can confirm its elemental composition. The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. The fragmentation of DKPs has been reviewed, and they often exhibit characteristic cleavage of the piperazine ring and loss of side chains. nih.gov For this compound, fragmentation would likely involve the loss of the allyl group and cleavage of the DKP ring. PubChem lists the molecular formula as C7H10N2O2 and a molecular weight of 154.17 g/mol , but detailed experimental fragmentation data is not provided. nih.gov

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and how it packs in a crystal lattice. While the crystal structures of the parent piperazine-2,5-dione and many of its derivatives have been reported, a search of crystallographic databases did not yield a structure for this compound. nih.govresearchgate.netresearchgate.net This information is crucial for a definitive analysis of its solid-state conformation and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation

The stereochemistry of this compound is a critical determinant of its biological activity and chemical properties. Due to the presence of a chiral center at the C-3 position, this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(prop-2-en-1-yl)piperazine-2,5-dione and (S)-3-(prop-2-en-1-yl)piperazine-2,5-dione. Chiroptical spectroscopic methods, particularly circular dichroism (CD), are powerful, non-destructive techniques for the unambiguous assignment of the absolute configuration of such chiral molecules.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be either positive or negative and is plotted as a function of wavelength to generate a CD spectrum. The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center.

For this compound, the primary chromophores responsible for the CD signals are the two amide groups within the piperazine-2,5-dione ring. The electronic transitions of these amide chromophores, typically occurring in the far-UV region (around 190-240 nm), are sensitive to the chiral environment. The spatial orientation of the allyl group at the C-3 position influences the conformation of the diketopiperazine ring, leading to distinct CD spectra for the (R) and (S) enantiomers. nih.gov

In a typical analysis, the experimental CD spectrum of an enantiomer of this compound would be compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com This comparison allows for the definitive assignment of the absolute configuration. The (R) and (S) enantiomers are expected to exhibit mirror-image CD spectra, a hallmark of enantiomeric pairs.

While specific experimental CD data for this compound is not extensively reported in the literature, studies on analogous chiral 2,5-diketopiperazines provide a strong basis for the expected spectroscopic behavior. nih.govnih.gov For instance, research on diketopiperazines derived from amino acids like phenylalanine and proline has demonstrated that electronic circular dichroism can clearly differentiate between all possible stereoisomers. nih.gov The sign of the Cotton effects corresponding to the π-π* electronic transitions of the amide chromophores is often correlated with the conformation of the heterocyclic ring, which in turn is dictated by the stereochemistry at the substituted carbon. nih.gov

The following interactive table represents hypothetical but realistic CD spectroscopic data for the two enantiomers of this compound, illustrating the expected mirror-image relationship.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) [deg·cm²·dmol⁻¹] |

| (R)-3-(Prop-2-en-1-yl)piperazine-2,5-dione | 225 | +8.5 |

| (R)-3-(Prop-2-en-1-yl)piperazine-2,5-dione | 205 | -12.3 |

| (S)-3-(Prop-2-en-1-yl)piperazine-2,5-dione | 225 | -8.5 |

| (S)-3-(Prop-2-en-1-yl)piperazine-2,5-dione | 205 | +12.3 |

This table is a representative example based on typical values for chiral diketopiperazines and is intended for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 3 Prop 2 En 1 Yl Piperazine 2,5 Dione

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For derivatives of piperazine (B1678402), these studies reveal how the distribution of electrons influences the molecule's stability and chemical behavior. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Functionals such as B3LYP, combined with basis sets like 6-311++G**, are commonly employed to optimize the molecular geometry and calculate various properties of piperazine derivatives. jksus.orgeurekaselect.com These calculations yield global reactivity descriptors that quantify the molecule's chemical reactivity.

Key molecular properties and reactivity descriptors derived from DFT calculations include the total energy, dipole moment, and various conceptual DFT indices. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the global electrophilicity index (ω) indicates the molecule's ability to accept electrons, while chemical hardness (η) is a measure of resistance to change in its electron distribution.

Table 1: Illustrative DFT-Calculated Molecular Properties and Reactivity Descriptors Note: The following values are representative examples for heterocyclic compounds and are intended for illustrative purposes.

| Parameter | Symbol | Definition | Illustrative Value |

|---|---|---|---|

| Total Energy | E | The total electronic energy of the molecule in its optimized geometry. | -30955 eV jksus.org |

| Dipole Moment | µ | A measure of the net molecular polarity. | 2.5 D |

| Chemical Hardness | η | (I - A) / 2 | 3.5 eV |

| Electronic Chemical Potential | μ | -(I + A) / 2 | -4.0 eV |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.28 eV |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity. youtube.com Conversely, the LUMO energy relates to the electron affinity and suggests the molecule's electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net In 3-(prop-2-en-1-yl)piperazine-2,5-dione, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms and the allyl group's π-system, while the LUMO would likely be distributed over the electron-deficient carbonyl groups of the piperazine-2,5-dione ring.

Table 2: Representative Frontier Molecular Orbital (FMO) Energies Note: These values are typical examples for similar organic molecules and serve an illustrative purpose.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -7.5 | Electron Donor (Nucleophilicity) |

| LUMO | -0.5 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.0 | Indicates chemical stability and reactivity |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. The piperazine-2,5-dione ring is not planar and typically adopts a boat or twisted-boat conformation. nih.gov The substituent at the C3 position—the prop-2-en-1-yl (allyl) group—can exist in different spatial orientations, primarily quasi-axial or quasi-equatorial, leading to various conformers with distinct energy levels.

Conformational analysis using computational methods aims to identify the most stable conformers and the energy barriers for interconversion between them. nih.gov This is achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles. mdpi.comnih.gov The results of such an analysis reveal the global minimum energy structure, corresponding to the most populated conformation at equilibrium, as well as other low-energy local minima. mdpi.com For substituted piperazines, the axial conformation is often found to be preferred. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to simulate NMR and IR spectra, which can be compared with experimental results to confirm molecular structures. researchgate.netchemrxiv.org

For ¹H and ¹³C NMR spectra, DFT calculations can predict chemical shifts with reasonable accuracy, aiding in the assignment of signals in experimental spectra. nih.gov Similarly, the calculation of vibrational frequencies helps in assigning the absorption bands in an IR spectrum to specific molecular motions, such as the characteristic stretches of C=O, N-H, and C=C bonds. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Vis absorption spectrum.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table presents a hypothetical comparison to demonstrate the application of computational prediction.

| Spectroscopic Data | Predicted Value | Experimental Range |

|---|---|---|

| ¹H NMR (N-H proton) | 8.1 ppm | 7.9 - 8.3 ppm |

| ¹³C NMR (C=O carbon) | 167 ppm | 165 - 170 ppm |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1680 - 1700 cm⁻¹ |

| UV-Vis λmax | 215 nm | ~210 nm |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry offers a powerful approach to elucidate reaction mechanisms at the molecular level. For a given chemical transformation involving this compound, theoretical methods can be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

Once a transition state structure is optimized, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Subsequently, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby validating the proposed mechanism. This methodology provides crucial information on activation energies and the feasibility of a reaction pathway.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 3 Prop 2 En 1 Yl Piperazine 2,5 Dione Non Clinical Focus

Design and Synthesis of Structure-Activity Relationship (SAR) Libraries for 3-(Prop-2-en-1-yl)piperazine-2,5-dione Analogues

The generation of SAR libraries for piperazine-2,5-dione derivatives is crucial for exploring chemical space and optimizing biological activity. Synthetic strategies typically involve either the cyclization of dipeptide precursors or the stepwise construction and subsequent functionalization of the DKP core. researchgate.net These methods allow for systematic modifications at the C-3, C-6, N-1, and N-4 positions of the piperazine (B1678402) ring.

A common approach involves the condensation of two α-amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization to yield the 2,5-DKP core. mdpi.com For creating libraries around the this compound scaffold, allylglycine would serve as one of the amino acid building blocks. The second amino acid can be varied to introduce diverse substituents at the C-6 position.

Alternatively, building from the established DKP core, such as glycine (B1666218) anhydride (B1165640) (the simplest DKP), allows for diverse functionalization. mdpi.com For instance, N-acylation can be performed, followed by controlled, stepwise aldol (B89426) condensation reactions with various aldehydes to introduce different substituents at the C-3 and C-6 positions. mdpi.commdpi.com This method has been used to prepare libraries of both symmetrical and unsymmetrical bis-arylidene derivatives. mdpi.com

A versatile, multi-component strategy has been developed for the stepwise construction of the piperazine-2,5-dione ring from four different precursor molecules. This approach has been successfully applied to synthesize complex analogs such as 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione, demonstrating the feasibility of introducing an allyl group in combination with other diverse substituents. nih.gov Furthermore, studies have specifically detailed the synthesis of 1-allyl-3,6-di-substituted piperazine-2,5-diones, where the allyl group is introduced at the nitrogen atom to intentionally modulate the molecule's physicochemical properties by disrupting intermolecular hydrogen bonds and π-π stacking interactions. mdpi.com These synthetic methodologies provide a robust platform for generating extensive SAR libraries to probe the biological effects of modifying the core structure of this compound.

In Vitro Biochemical and Cellular Target Identification and Validation

Identifying the molecular targets of this compound and its analogs is essential for understanding their biological function. In vitro biochemical and cellular assays are primary tools for this purpose, focusing on interactions with specific enzymes and receptors.

The piperazine-2,5-dione scaffold has been identified as a viable backbone for the development of various enzyme inhibitors. Investigations into chiral DKP derivatives have revealed their potential as selective, non-competitive inhibitors of α-glucosidase, with some analogs showing a 100-fold selectivity over β-glucosidase. nih.gov The stereochemistry of the substituents on the DKP ring was found to be critical for this inhibitory activity. nih.gov

In the context of cancer-related enzymes, DKP derivatives have been rationally designed as potential protein tyrosine kinase inhibitors. ncu.edu.tw More specifically, a novel diketopiperazine derivative, compound 5-3, was identified as a selective, ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation, a key driver in acute myeloid leukemia (AML). mdpi.com This demonstrates that the DKP core can serve as a tyrosine kinase ligand. mdpi.com Other studies have explored related scaffolds, such as 3-(prop-2-ynyl)pyrrolidine-2,5-diones, as potential inhibitors of P450 aromatase, although these specific analogs showed reversible rather than mechanism-based inhibition. nih.gov The broad applicability of the DKP scaffold is further highlighted by the synthesis of piperazine sulfonamide analogs that exhibit α-amylase inhibitory activity. researchgate.net

These findings suggest that libraries based on this compound could be screened against various enzyme classes, including glycosidases and protein kinases, to identify novel and selective inhibitors.

Piperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. SAR studies on various piperazine-containing compounds have established their affinity for dopamine (B1211576) and serotonin (B10506) receptors. For example, a series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their binding to serotonin 5-HT1A and dopamine D2 receptors. nih.gov The results showed that the substitution pattern on the phenylpiperazine moiety significantly influenced receptor affinity, with some compounds exhibiting high, nanomolar affinity for the 5-HT1A receptor. nih.gov

Similarly, other studies on related heterocyclic structures have demonstrated that modifications to the piperazine ring and its substituents can significantly enhance affinity and selectivity for D1 versus D2 receptors. nih.gov The structure-activity relationships of 7-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones revealed that specific biaryl groups were crucial for achieving dual D2 and 5-HT1A receptor binding affinities. nih.gov These studies underscore the potential of this compound analogs to act as ligands for central nervous system receptors. The allyl group at the C-3 position could be a key determinant in modulating the binding pose and affinity at these receptor targets.

Below is a data table summarizing the receptor binding affinities for representative piperazine-containing compounds from the literature.

\Note: Compounds 4c and 4d are 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, not direct analogs of the subject compound, but illustrate the receptor binding potential of related scaffolds.*

Elucidation of Molecular Mechanisms of Action in Model Biological Systems (in vitro, ex vivo)

Understanding the molecular mechanisms downstream of target engagement is critical. For the piperazine-2,5-dione class, a variety of mechanisms have been elucidated in in vitro and ex vivo models. A key feature of the DKP scaffold is its enhanced resistance to enzymatic degradation by proteases compared to linear peptides, which contributes to its biological stability. nih.gov

Mechanistic investigations of specific DKP analogs have revealed diverse cellular effects. For instance, certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect neuronal cells from oxidative stress by decreasing reactive oxygen species (ROS) production and promoting cell survival through the IL-6/Nrf2 positive-feedback loop. nih.gov In the context of oncology, the DKP derivative compound 5-3 was found to selectively inhibit the proliferation of FLT3-ITD mutant leukemia cells by significantly suppressing the phosphorylation of downstream signaling proteins, including STAT5, Erk, and Akt. mdpi.com The parent compound, piperazinedione, isolated from Streptomyces griseoluteus, has been reported to function as a DNA alkylating agent, which inhibits DNA replication and induces cell cycle arrest. nih.gov

Furthermore, structural modifications, such as the introduction of a 1-allyl group, can have profound mechanistic consequences by altering the molecule's supramolecular assembly. The allyl group can disrupt the formation of intermolecular hydrogen bonds and π-π stacking, which can, in turn, affect solubility and interaction with biological targets. mdpi.com These varied mechanisms highlight the functional versatility of the DKP scaffold, suggesting that this compound derivatives could modulate a range of cellular pathways depending on their specific substitution patterns.

Cell-Based Phenotypic Screening and Pathway Deconvolution (Excluding Clinical Outcomes)

Phenotypic screening offers a powerful, target-agnostic approach to drug discovery, enabling the identification of compounds that produce a desired biological effect in a cellular or organismal model without a priori knowledge of the molecular target. This strategy is particularly useful for complex diseases and for discovering compounds with novel mechanisms of action. nih.gov Libraries of DKP derivatives, including analogs of this compound, are well-suited for such screens due to their structural diversity and drug-like properties. lifechemicals.com

A successful phenotypic screening library should cover a broad spectrum of biological targets and molecular pathways. lifechemicals.com This can be achieved by designing libraries that maximize either chemical diversity or known biological relevance. In a rational approach, chemical libraries can be enriched by docking compounds to multiple disease-specific targets before screening, thereby increasing the hit rate. nih.gov

Once a hit compound is identified through a phenotypic screen, the subsequent challenge is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. This can be accomplished using a variety of methods, including activity-based protein profiling, which has been used with covalent compound libraries to identify new druggable targets in pathogens. biorxiv.org For example, a phenotypic screen of a cysteine-reactive library identified chloromethyl ketones as effective antibiotics and MiaA as a novel target. biorxiv.org By applying these methodologies, a library of this compound analogs could be screened for effects on cancer cell proliferation, neuronal survival, or inflammatory responses, with subsequent deconvolution efforts to uncover novel biological pathways and therapeutic targets.

Rational Design Principles Derived from SAR Data for this compound Derivatives

The accumulation of SAR data from diverse studies on piperazine-2,5-dione analogs allows for the extraction of key rational design principles to guide the synthesis of future derivatives with improved potency, selectivity, and drug-like properties.

Core Scaffold and Lipophilicity: The DKP core provides a rigid and metabolically stable platform. nih.gov Substituents on the ring, particularly at the nitrogen atoms, can be used to fine-tune physicochemical properties. For instance, introducing an N-allyl group can increase lipophilicity and disrupt intermolecular interactions that might otherwise lead to poor solubility. mdpi.com

Stereochemistry: The stereochemical configuration of substituents at the C-3 and C-6 positions is often critical for biological activity. Studies on α-glucosidase inhibitors demonstrated that specific chiral isomers of DKP derivatives were responsible for the observed potent and selective inhibition. nih.gov

Substituents for Receptor Targeting: For GPCR targets like serotonin and dopamine receptors, the nature and position of substituents on arylpiperazine moieties are key determinants of affinity and selectivity. nih.gov SAR from related compounds suggests that small, electron-withdrawing groups on a phenyl ring attached to the piperazine nitrogen can significantly impact binding profiles. mdpi.com

Target-Specific Functionalization: Rational design can be employed to target specific enzyme families. For kinase inhibition, incorporating moieties that can interact with the ATP-binding pocket is a common strategy, as seen with the development of FLT3 inhibitors. mdpi.com For other enzymes like aromatase, mimicking the structure of a known mechanism-based inactivator can guide the design of new inhibitors. nih.gov

By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel chemical probes and therapeutic candidates.

Advanced Applications of 3 Prop 2 En 1 Yl Piperazine 2,5 Dione in Chemical Synthesis and Materials Science

3-(Prop-2-en-1-yl)piperazine-2,5-dione as a Building Block in Complex Natural Product and Bioactive Molecule Synthesis

The 2,5-diketopiperazine (DKP) core is a common motif in a wide array of biologically active natural products, including antitumor, antiviral, antifungal, and antibacterial agents. nih.govnih.gov The structural rigidity and resistance to proteolysis conferred by the cyclic dipeptide structure make DKP-containing compounds promising candidates for therapeutic applications. nih.gov The presence of the allyl group in this compound provides a versatile handle for further chemical elaboration, making it a valuable building block in the total synthesis of complex natural products and bioactive molecules. nih.gov

A versatile synthetic route to multiply substituted piperazine-2,5-diones has been developed, showcasing the stepwise construction of the DKP ring from four different precursor molecules. nih.gov This approach allows for the incorporation of diverse functionalities, including the allyl group, which can be further modified through various chemical transformations. For instance, starting from substituted 2-allylanilines, a sequence of reactions involving reaction with methyl 2-bromo-2-phenylacetate, followed by haloacetyl chlorides, and subsequent ring closure with an amine like benzylamine (B48309) can yield complex DKP structures. nih.gov

The synthesis of novel piperazine-2,5-dione derivatives bearing indole moieties has been reported, and these compounds have demonstrated antidepressant, anti-inflammatory, and analgesic activities in vivo. nih.gov While not explicitly starting from this compound, these syntheses highlight the therapeutic potential of functionalized DKP scaffolds.

Furthermore, a one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved through a Ugi/nucleophilic substitution/N-acylation sequence. acs.orgresearchgate.net This method provides straightforward access to complex fused heterocyclic systems with high chemical yields and complete diastereoselectivities. researchgate.net The allyl group of this compound could potentially be integrated into such multicomponent reaction strategies to generate novel bioactive compounds.

The following table summarizes examples of synthetic methods used to generate complex molecules based on the piperazine-2,5-dione scaffold.

| Synthetic Method | Precursors | Resulting Structure | Potential Application |

| Stepwise Ring Construction | Substituted 2-allylanilines, methyl 2-bromo-2-phenylacetate, haloacetyl chlorides, benzylamine | Multiply substituted 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-diones | Bioactive molecule synthesis |

| Ugi/Nucleophilic Substitution/N-Acylation | α-aminoesters, 3-bromopropionic acid, phenylglyoxal, isocyanide | Pyrrolopiperazine-2,6-diones | Synthesis of complex N-heterocycles |

| Multicomponent Reactions | Aldehydes, amines, carboxylic acids, isocyanides | Highly functionalized (spiro-)DKPs | Medicinal chemistry |

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While the direct use of this compound as a chiral auxiliary is not extensively documented in the reviewed literature, the synthesis of enantioenriched diketopiperazines using asymmetric catalysis is a significant area of research. acs.org This suggests the potential for chiral derivatives of this compound to serve as auxiliaries or ligands.

A notable development is the catalytic asymmetric synthesis of spiro-diketopiperazines through an intramolecular Tsuji–Trost allylation of Ugi adducts. acs.org This method allows for the construction of a broad range of medicinally important heterocycles in high yield and with high enantioselectivity under mild conditions. acs.org The success of this approach relies on the use of chiral ligands in combination with a palladium catalyst.

The following table presents a selection of chiral ligands screened for the asymmetric intramolecular Tsuji–Trost reaction to produce chiral spiro-diketopiperazines.

| Ligand | Conversion (%) | enantiomeric excess (%) |

| L1 (Trost ligand) | 0 | - |

| L2 | - | 10 |

| L3 | 35 | 75 |

| L4 | 42 | 84 |

| L5 | 95 | 30 |

| L6 | 51 | 80 |

This data indicates that the choice of chiral ligand is crucial for achieving both high conversion and high enantioselectivity. While this compound itself is not the chiral ligand in this instance, the synthesis of chiral DKPs opens the door for their derivatives to be explored as such. The allyl group could serve as an anchor point for coordination to a metal center, making chiral versions of this molecule potential candidates for novel chiral ligands in asymmetric catalysis. The development of such ligands could enable new enantioselective transformations for the synthesis of valuable chiral compounds.

Incorporation into Polymer Scaffolds and Macromolecular Architectures

The presence of the polymerizable allyl group makes this compound a valuable monomer for the synthesis of functional polymers. mdpi.com Diketopiperazine-based polymers are of interest due to their potential biodegradability and the unique properties imparted by the rigid DKP core, such as the ability to form hydrogen bonds. researchgate.net

The ring-opening polymerization (ROP) of 2,5-diketopiperazines presents a promising alternative to traditional methods for synthesizing poly(amino acids), avoiding the use of highly toxic reagents like phosgene. whiterose.ac.ukwhiterose.ac.uk This approach is efficient, environmentally sustainable, and allows for the production of polymers with narrow dispersity. The resulting poly(amino acids) are biodegradable and can possess a wide range of chemical functionalities depending on the amino acid precursors. whiterose.ac.uk

Furthermore, diketopiperazine-based dienes have been polymerized via acyclic diene metathesis (ADMET) polycondensation using ruthenium catalysts. researchgate.net The allyl functionality in this compound is well-suited for this type of polymerization. The resulting polymers have been shown to form aggregates in certain solvents, likely due to hydrogen bonding between the diketopiperazine moieties. researchgate.net

The incorporation of the DKP scaffold into polymers can lead to materials with interesting properties. For example, amphiphilic block copolymers have been created using a poly(ethylene glycol) (PEG) macroinitiator for the ROP of DKPs. whiterose.ac.uk These copolymers can self-assemble in aqueous solutions to form nanoparticles, which have potential applications in drug delivery. whiterose.ac.uk

The following table summarizes different polymerization methods involving diketopiperazines.

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features |

| Ring-Opening Polymerization (ROP) | 2,5-Diketopiperazines | Poly(amino acids) | Biodegradable, avoids toxic reagents, narrow dispersity |

| Acyclic Diene Metathesis (ADMET) | Diketopiperazine-based dienes | Poly(olefins) with DKP pendants | Potential for aggregation via hydrogen bonding |

| Polycondensation | Bifunctional 2,5-diketopiperazines and diisocyanates | Aromatic polydiketopiperazines | Optically active polymers can be obtained |

Application in Supramolecular Chemistry and Self-Assembly Studies

Diketopiperazines exhibit a strong tendency to self-assemble into well-ordered supramolecular structures, such as gels, which is driven by intermolecular hydrogen bonding. mdpi.comresearchgate.net The rigid and planar nature of the DKP ring, with its multiple hydrogen bond donors and acceptors, facilitates the formation of defined networks. nih.gov This inherent self-assembly behavior makes this compound an attractive building block for the construction of novel supramolecular architectures.

The self-assembly of DKPs is influenced by the nature of the side chains and the surrounding environment, such as the solvent. nih.govrsc.org For instance, an aspartame-based DKP monomer and its corresponding polyamide have been shown to self-assemble into particles with various morphologies, including irregular networks, ellipsoids, and hollow particles, depending on the solvent system. nih.govrsc.org The mechanism of particle formation is related to the strength of hydrogen bonding between the polymer and the solvent. rsc.org

The allyl group in this compound can be utilized to further functionalize the self-assembled structures. For example, after the formation of a supramolecular gel or other architecture, the allyl groups could be cross-linked or modified with other molecules to create more robust materials or to introduce new functionalities. This opens up possibilities for creating "smart" materials that can respond to external stimuli.

The following table provides examples of self-assembled structures formed by diketopiperazine derivatives.

| DKP Derivative | Solvent/Conditions | Self-Assembled Structure | Driving Force |

| Cyclodipeptides (general) | Various organic solvents and water | Gels | Intermolecular hydrogen bonding |

| Fumaryl diketopiperazine (FDKP) | Acidic pH (< 5.2) | Microspheres | Intermolecular hydrogen bonding |

| Aspartame-based DKP polyamide | Different solvent systems (e.g., acetone, toluene) | Irregular networks, ellipsoids, hollow particles | Hydrogen bonding, solvent interactions |

Development of Functional Materials and Probes Based on this compound Scaffolds

The unique properties of the this compound scaffold, including its propensity for self-assembly and the reactivity of the allyl group, make it a valuable platform for the development of functional materials and probes. nih.gov The DKP core can serve as a rigid scaffold to which various functional units can be attached, leading to materials with tailored properties for specific applications.

One area of interest is the development of materials for biomedical applications. For example, DKP-based polymers that self-assemble into nanoparticles can be used for drug delivery. whiterose.ac.uk The encapsulation of therapeutic agents within these nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. The release of the drug can be triggered by changes in the physiological environment, such as pH. whiterose.ac.uk

Furthermore, the DKP scaffold has been used to create orally available peptidomimetics. mdpi.com A chemical platform based on branched piperazine-2,5-diones has been designed to transform small, biologically active peptides into orally stable compounds that retain their activity. mdpi.com This is a significant advancement in the development of peptide-based pharmaceuticals.

In the realm of functional probes, the allyl group of this compound can be used to attach fluorescent dyes, affinity labels, or other reporter groups. These probes could be used to study biological processes, such as protein-protein interactions or enzyme activity. The rigid DKP scaffold can help to pre-organize the attached functional groups, potentially leading to probes with high specificity and sensitivity.

The following table highlights some functional materials and probes based on the diketopiperazine scaffold.

| Material/Probe Type | Key Features | Potential Application |

| Drug Delivery Nanoparticles | Self-assembled from amphiphilic DKP block copolymers; pH-sensitive release | Targeted cancer therapy |

| Orally Available Peptidomimetics | DKP scaffold provides oral stability to bioactive peptides | Oral peptide-based pharmaceuticals |

| Biofunctional Architectures | Self-assembled DKP structures with specific biological functions | Tissue engineering, biosensors |

| Fluorescent Probes | DKP scaffold with attached fluorophores | Imaging of biological processes |

Emerging Research Directions and Future Perspectives for 3 Prop 2 En 1 Yl Piperazine 2,5 Dione Research

Development of Novel Chemo- and Biocatalytic Approaches for Synthesis

The synthesis of piperazine-2,5-diones is moving beyond traditional condensation reactions towards more sophisticated and efficient catalytic methods. The development of novel chemo- and biocatalytic strategies is paramount for accessing 3-(prop-2-en-1-yl)piperazine-2,5-dione and its analogs with high selectivity and yield.

Chemo-catalysis: Recent advancements have highlighted the power of transition-metal catalysis for constructing and functionalizing heterocyclic scaffolds. researchgate.net A notable strategy involves the Rhodium(I)-catalyzed hydroformylative cyclohydrocarbonylation of allyl-substituted aza-diketopiperazines, a domino process that creates complex bicyclic and tricyclic scaffolds. nih.govrsc.orgsemanticscholar.org This approach demonstrates the potential for developing intricate molecular architectures from allyl-DKP precursors. Another promising avenue is the use of diboronic acid anhydride (B1165640) as a dehydration catalyst for peptide bond formation, which facilitates a concise and high-yield synthesis of 2,5-diketopiperazines. organic-chemistry.org Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for piperazine (B1678402) synthesis, offering mild reaction conditions and the ability to forge C-C and C-N bonds in novel ways. mdpi.comnih.gov These methods represent a significant step towards more efficient and atom-economical syntheses.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild conditions. kcl.ac.uknih.gov Biocatalytic and chemo-enzymatic approaches are being increasingly explored for the synthesis of heterocycles. kcl.ac.ukresearchgate.net Enzymes, either used as isolated catalysts or in whole-cell systems, can perform specific transformations that are challenging to achieve with traditional chemical methods. nih.gov Future research will likely focus on identifying or engineering enzymes capable of directly synthesizing or modifying the this compound core, potentially enabling enantioselective syntheses and the introduction of diverse functionalities.

| Catalytic Approach | Catalyst/System | Key Features | Potential Application for this compound |

| Chemo-catalysis | |||

| Hydroformylative Cyclohydrocarbonylation | Rh(I) complexes | Domino reaction, diastereoselective, access to complex scaffolds nih.govsemanticscholar.org | Synthesis of bicyclic and tricyclic derivatives from the allyl group. |

| Catalytic Condensation | Diboronic acid anhydride | High yields, avoids stoichiometric reagents, improved atom economy organic-chemistry.org | Efficient and scalable synthesis of the core diketopiperazine ring. |

| Photoredox Catalysis | Iridium or organic photocatalysts | Mild conditions, green approach, C-H functionalization mdpi.comnih.gov | Direct functionalization of the piperazine core or synthesis via radical cyclization. |

| Biocatalysis | |||

| Enzymatic Synthesis | Various enzymes (e.g., hydrolases, oxidoreductases) | High regio- and stereoselectivity, mild reaction conditions nih.gov | Enantioselective synthesis and late-stage functionalization. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique structure of this compound, featuring both a rigid DKP scaffold and a reactive allyl side chain, presents numerous opportunities for exploring novel chemical transformations.

The allyl group is a versatile functional handle amenable to a wide array of reactions. Beyond the previously mentioned cyclohydrocarbonylation, future work could explore transformations such as cross-metathesis, Heck coupling, Tsuji-Trost allylation, and various cycloadditions to append diverse molecular fragments. The diastereoselective functionalization of platforms derived from allyl-substituted DKPs has already been shown to be a viable strategy for creating stereochemically rich molecules. nih.govrsc.orgsemanticscholar.org

Simultaneously, the diketopiperazine ring itself can be a substrate for unconventional reactions. While traditionally viewed as a stable core, recent studies have focused on methods for its selective cleavage and manipulation to access linear dipeptides or other heterocyclic systems. researchgate.net Furthermore, direct C–H functionalization of the piperazine ring, often challenging due to the presence of two nitrogen atoms, is a rapidly advancing field. mdpi.comresearchgate.net Developing methods for the selective C-H functionalization of the this compound core would unlock new avenues for structural diversification without pre-functionalized starting materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from reaction prediction to molecular design. researchgate.net For this compound, these computational tools can accelerate discovery and optimization processes.

ML models can be trained on existing reaction data to predict the outcomes of novel transformations, identify optimal reaction conditions, and suggest novel synthetic routes. For instance, predictive models could be developed to understand and control the regioselectivity and stereoselectivity of reactions involving the allyl group or the DKP core. Macrokinetics models have already been developed to accurately predict the formation rates of DKP-related impurities during peptide synthesis, demonstrating the power of predictive modeling in this area. nih.govdigitellinc.com

In the context of drug discovery, where DKPs are considered privileged scaffolds, AI can be used to design novel derivatives of this compound with desired biological activities. mdpi.comresearchgate.net By analyzing structure-activity relationships (SAR) from large datasets, machine learning algorithms can predict the therapeutic potential of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with traditional screening methods.